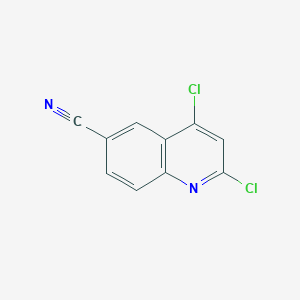
2,4-Dichloroquinoline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloroquinoline-6-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H4Cl2N2 and its molecular weight is 223.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
2,4-Dichloroquinoline-6-carbonitrile has shown potential in medicinal chemistry due to its biological activities:
- Antimicrobial Properties : Studies have indicated that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research has demonstrated its effectiveness in inhibiting the proliferation of cancer cells. For example, in vitro studies on human colon carcinoma cell lines (HCT116) showed significant antiproliferative effects with IC50 values indicating potent activity compared to standard chemotherapeutics .
Agrochemicals
In agricultural applications, this compound is being explored for its efficacy as a pesticide. Its ability to disrupt specific biochemical pathways in pests suggests potential as a novel insecticide or herbicide.
Material Science
This compound serves as a building block in the synthesis of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and coatings that exhibit enhanced durability and resistance to environmental stressors.
Data Table: Summary of Applications
Case Study 1: Anticancer Activity Evaluation
A study conducted on the effects of this compound on HCT116 human colon carcinoma cells revealed that the compound inhibited cell growth effectively. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase. The study reported an IC50 value of 12 µM after 72 hours of treatment, demonstrating its potential as a chemotherapeutic agent.
Case Study 2: Pesticidal Efficacy
In agricultural trials, formulations containing this compound were tested against common pests. Results indicated a mortality rate exceeding 80% within 48 hours of exposure. The compound's mode of action was linked to interference with the insect's nervous system.
Propiedades
Número CAS |
150453-93-3 |
|---|---|
Fórmula molecular |
C10H4Cl2N2 |
Peso molecular |
223.05 g/mol |
Nombre IUPAC |
2,4-dichloroquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-4-10(12)14-9-2-1-6(5-13)3-7(8)9/h1-4H |
Clave InChI |
WVFMAVUHEYKGLE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C#N)C(=CC(=N2)Cl)Cl |
SMILES canónico |
C1=CC2=C(C=C1C#N)C(=CC(=N2)Cl)Cl |
Sinónimos |
2,4-dichloroquinoline-6-carbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















